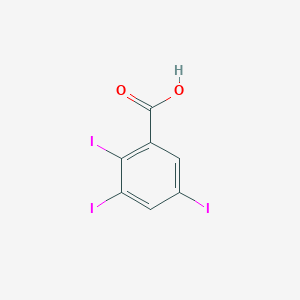

2,3,5-Triiodobenzoesäure

Übersicht

Beschreibung

2,3,5-Triiodobenzoic acid (TIBA) is an aromatic compound that contains three iodine atoms attached to a benzene ring. It is a colorless, crystalline solid that is soluble in water and has a melting point of 209-210°C. TIBA is used in a variety of scientific applications, including synthesis, drug discovery, and research. It is also used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Pflanzenwachstum und -entwicklung

TIBA wird in der Pflanzenwissenschaft häufig als Auxin-Transportinhibitor verwendet. Es wirkt speziell, indem es den polaren Transport von Auxinen hemmt, die für das Pflanzenwachstum und die Entwicklung entscheidende Hormone sind . Diese Hemmung kann zu wichtigen Erkenntnissen über die Rolle des Auxin-Fluss während Prozessen wie Embryogenese, Samenkeimung und Wurzelentwicklung führen.

In-vitro-Vermehrung

Die Forschung hat gezeigt, dass TIBA die In-vitro-Vermehrung von Pflanzen wie Cedrela fissilis beeinflusst, indem es die endogenen Polyamin- und Indol-3-Essigsäure-Spiegel sowie das Proteom-Profil verändert . Diese Anwendung ist besonders wichtig für den Schutz von Arten, die aufgrund von Übernutzung gefährdet oder vom Aussterben bedroht sind.

Leber-Tumor-Behandlung

In der medizinischen Forschung wurden TIBA-beladene Mikrokugeln für die transarterielle Embolisation von Lebertumoren entwickelt . Diese Mikrokugeln werden für die Wirkstoffabgabe und die Verfolgung der Verteilung von Mikrokugeln für die Leberkrebstherapie verwendet und zeigen das Potenzial von TIBA bei der Verbesserung der Wirksamkeit der Krebsbehandlung.

Röntgenundurchlässige Polymere

TIBA wurde bei der Synthese von röntgenundurchlässigen Polymeren verwendet, die in der medizinischen Bildgebung unerlässlich sind . Diese Polymere sind so konzipiert, dass sie unter Röntgenbildgebung sichtbar sind, was bei verschiedenen diagnostischen Verfahren hilft.

Proteom-Profil-Veränderungen

Der Einfluss von TIBA auf das Proteom-Profil von Pflanzentrieben wurde dokumentiert, wobei es eine verringerte Anhäufung von Proteinen im Zusammenhang mit der Organisation des Zytoskeletts und eine erhöhte Anhäufung von Proteinen im Zusammenhang mit dem Abbau von Aminosäuren verursacht . Diese Anwendung ist entscheidend für das Verständnis der molekularen Grundlagen der Pflanzenentwicklung und Stressreaktionen.

Hemmung des Auxin-Transports

Die Rolle von TIBA als Auxin-Transportinhibitor wurde untersucht, um seine Auswirkungen auf die Aktin-Dynamik und den Vesikelverkehr zu verstehen, die für den Prozess des polaren Auxin-Transports in Pflanzen unerlässlich sind . Diese Forschung liefert Einblicke in die zellulären Mechanismen, die der Pflanzenstruktur und dem Wachstum zugrunde liegen.

Wirkmechanismus

Target of Action

The primary target of 2,3,5-Triiodobenzoic acid (TIBA) is the actin cytoskeleton in plants, specifically the villin-mediated actin dynamics . Villins are actin-binding proteins that contribute to TIBA action .

Mode of Action

TIBA interacts directly with the C-terminal headpiece domain of villins, causing villin to oligomerize . This interaction drives excessive bundling of actin filaments . The changes in actin dynamics disrupt the trafficking of PIN-FORMED auxin efflux carriers and reduce their levels at the plasma membrane .

Biochemical Pathways

The primary biochemical pathway affected by TIBA is the polar auxin transport (PAT) pathway . TIBA inhibits the translocation of indole-3-acetic acid transport , a key component of the PAT pathway . This inhibition disrupts the normal flow of auxin between cells, affecting various plant developmental programs .

Result of Action

The action of TIBA results in changes in plant growth and development. It inhibits the growth of the plant apex, causing the plant to dwarf and promoting the growth of lateral buds and tillers . In addition, TIBA can inhibit the colonization of the main root cortex by certain fungi .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2,3,5-Triiodobenzoic acid is known to interact with various enzymes and proteins. It acts as an inhibitor of auxin transport, a key process in plant growth and development . This interaction with auxin transport pathways suggests that 2,3,5-Triiodobenzoic acid may interact with enzymes and proteins involved in these pathways .

Cellular Effects

In cellular processes, 2,3,5-Triiodobenzoic acid has been observed to affect the propagation of certain plant species. For instance, it has been found to alter the in vitro propagation of Cedrela fissilis, a woody species, through modifications in endogenous polyamine and indol-3-acetic acid levels . In another study, it was found to induce cell death in tumor cells through the generation of reactive oxygen species .

Molecular Mechanism

At the molecular level, 2,3,5-Triiodobenzoic acid exerts its effects through various mechanisms. It has been suggested that its antitumor activity involves an increase in reactive oxygen species . Additionally, it has been found to inhibit auxin transport, a process crucial for plant growth and development .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 2,3,5-Triiodobenzoic acid has been observed to cause changes in the effects of certain biochemical processes. For example, it was found to affect the in vitro propagation of Cedrela fissilis over time, with alterations observed in endogenous polyamine and indol-3-acetic acid levels .

Metabolic Pathways

2,3,5-Triiodobenzoic acid is involved in the auxin transport pathway in plants . It acts as an inhibitor of this pathway, suggesting that it may interact with enzymes or cofactors involved in auxin transport .

Transport and Distribution

2,3,5-Triiodobenzoic acid is known to interfere with the transport of indolyl-3-acetic acid (IAA) in plant tissues . This suggests that it may be transported and distributed within cells and tissues in a manner similar to IAA .

Subcellular Localization

The subcellular localization of 2,3,5-Triiodobenzoic acid is not explicitly documented in the available literature. Given its role as an auxin transport inhibitor, it is likely to be found in areas of the cell involved in auxin transport .

Eigenschaften

IUPAC Name |

2,3,5-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGFLUUZLELNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-12-3 (hydrochloride salt) | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041317 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether, Very slightly soluble in water | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white amorphous powder, Prisms from alcohol | |

CAS RN |

88-82-4 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floraltone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,5-triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H575A4059Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225 °C | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

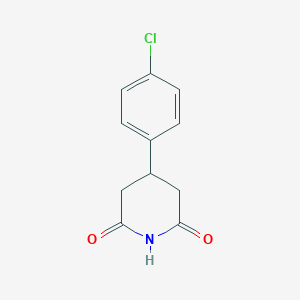

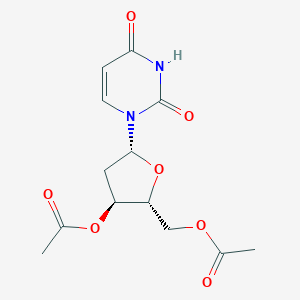

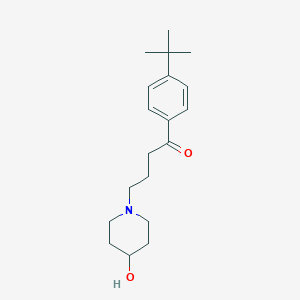

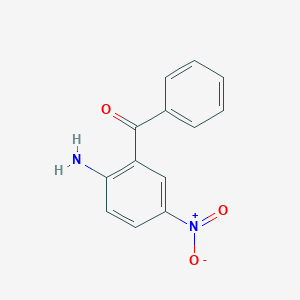

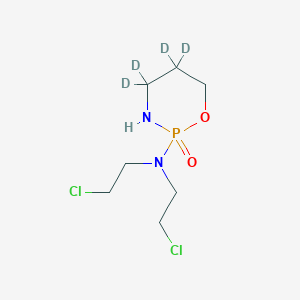

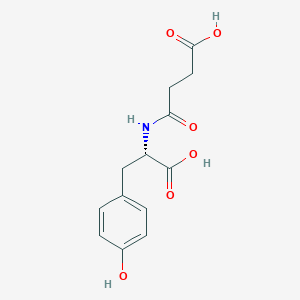

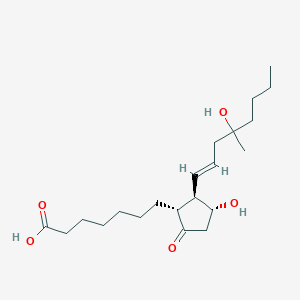

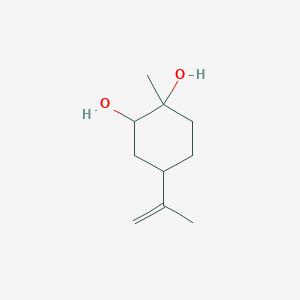

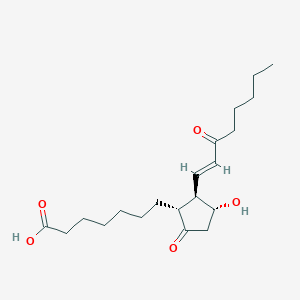

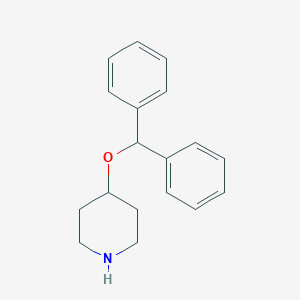

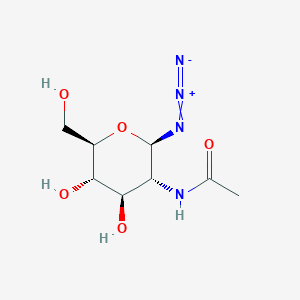

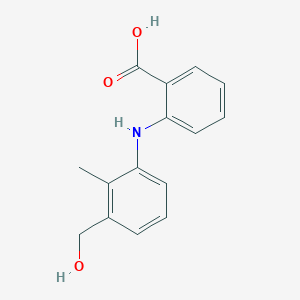

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.